Compound 21 (CAS 209409‑98‑3) Exhibits ~7‑Fold Higher p38α Enzyme Potency Than the 2‑CF₃‑4‑F Analog and ~5‑Fold Higher Than SB 203580
In a direct head‑to‑head SAR study of 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑ones, compound 21 (the target compound bearing a 2,6‑dichlorophenyl group) displayed a p38α enzyme IC₅₀ of 0.25 μM, whereas its closest 2,6‑disubstituted comparator, compound 19 (2‑CF₃‑4‑F), showed an IC₅₀ of 1.7 μM—representing a 6.8‑fold potency advantage [1]. The standard p38 inhibitor SB 203580, assayed under the same conditions, yielded an IC₅₀ of 136 nM [1]. The target compound thus bridges the potency gap between early‑generation pyridinylimidazole inhibitors and the optimized clinical candidate VX‑745 (p38α IC₅₀ = 35 nM).
| Evidence Dimension | p38α MAP kinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 μM (250 nM) |
| Comparator Or Baseline | Compound 19 (2‑CF₃‑4‑F analog): IC₅₀ = 1.7 μM; SB 203580: IC₅₀ = 136 nM; VX‑745: IC₅₀ = 35 nM |
| Quantified Difference | 6.8‑fold more potent than compound 19; 1.8‑fold less potent than SB 203580; 7.1‑fold less potent than VX‑745 |
| Conditions | Human p38α kinase assay using ATF2 as substrate; assays performed within the same study under identical conditions [1] |
Why This Matters
The 6.8‑fold potency differential versus compound 19 demonstrates that the 2,6‑dichloro substitution pattern is not interchangeable with other 2,6‑disubstituted systems; researchers requiring a potent non‑fluorinated phenylthio p38 inhibitor for SAR or selectivity panels will find this compound uniquely suited.
- [1] Duffy, J. P.; Harrington, E. M.; Salituro, F. G.; et al. The Discovery of VX‑745: A Novel and Selective p38α Kinase Inhibitor. ACS Med. Chem. Lett. 2011, 2 (10), 758–763. Table 1 and associated text (see compound 21 vs. compound 19; SB 203580 and VX‑745 p38α IC₅₀). View Source
